molecular formula C16H22N4OS B12820893 N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide

N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12820893
M. Wt: 318.4 g/mol
InChI Key: OEEVICYERWCFTE-OEIUOCRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide is a chiral chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a 6-amino-3-phenylpyridazine core, a scaffold recognized for its broad biological activity. Pyridazine derivatives are investigated for various therapeutic areas, including as potential agents for tumor treatment, inflammation, hypertension, and cardiovascular diseases . The (S)-configured tert-butanesulfinamide group is a versatile chiral auxiliary, widely employed in the stereoselective synthesis of amines, which are pivotal motifs in active pharmaceutical ingredients (APIs) . This combination of a privileged heterocycle with a chiral directing group makes this compound a valuable intermediate for exploring structure-activity relationships (SAR) and developing novel bioactive molecules, such as protease inhibitors or ion channel modulators . Researchers can utilize this reagent to synthesize complex, enantiomerically pure amine-containing compounds for high-throughput screening and pharmacological profiling.

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(1S)-1-(6-amino-3-phenylpyridazin-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)13-10-14(17)18-19-15(13)12-8-6-5-7-9-12/h5-11,20H,1-4H3,(H2,17,18)/t11-,22?/m0/s1

InChI Key

OEEVICYERWCFTE-OEIUOCRHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through a cyclization reaction.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction or other suitable arylation methods.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation of the Sulfinamide Group

The sulfinamide moiety (R-S(O)-NH₂) undergoes oxidation to form sulfonamides under mild oxidative conditions. This transformation is critical for modifying biological activity or tuning electronic properties.

Oxidizing Agent Conditions Product Yield
H₂O₂Aqueous, 25°C, 6 hrSulfonamide derivative75–85%
m-CPBACH₂Cl₂, 0°C → 25°C, 2 hrEpimerized sulfonamide90%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a tetrahedral intermediate that collapses to the sulfonamide . Computational studies confirm a low activation barrier (ΔG‡ ≈ 9–12 kcal/mol) .

Condensation with Aldehydes/Ketones

The sulfinamide group acts as a chiral auxiliary, enabling stereoselective imine formation. This is pivotal in asymmetric synthesis of amines .

Carbonyl Source Catalyst Product ee
CyclohexanecarboxaldehydeCu(OTf)₂, THF, 25°CN-(1-Cyclohexylmethylidene)sulfinamide98%
BenzaldehydeTfOH, DCM, −20°CChiral β-amino sulfinamide95%

Key Observation : Pre-activation of the sulfinamide with Brønsted acids (e.g., TfOH) enhances electrophilicity, favoring nucleophilic attack by the carbonyl .

Nucleophilic Substitution at Sulfinamide

The sulfur center undergoes nucleophilic displacement with organometallic reagents, enabling diversification of the sulfinamide scaffold .

Nucleophile Reagents Product Yield
Grignard (RMgX)DABSO, SOCl₂, THF, 0°CAlkyl/aryl sulfinamides70–92%
AmmoniaEt₃N, THF, 25°CPrimary sulfinamide88%

Procedure :

  • Generate sulfinyl chloride via SOCl₂ treatment of metal sulfinates.

  • React with amines/nucleophiles under basic conditions .

Role in Asymmetric Catalysis

The compound’s chiral sulfinamide group facilitates enantioselective transformations, such as hydrogenation and C–H functionalization .

Reaction Catalyst Application ee
Asymmetric hydrogenationIr-(sulfinamide) complexSynthesis of β-amino alcohols>99%
C–H bond activationRh-(sulfinamide)Tubulysin D intermediates95%

Mechanism : The sulfinyl group stabilizes transition states through hydrogen bonding and steric effects, enforcing facial selectivity .

Reactivity of the Pyridazine Ring

The 6-amino-3-phenylpyridazine moiety participates in electrophilic substitution and cross-coupling reactions.

Reaction Conditions Product
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-pyridazine derivative
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-functionalized pyridazine

Note : The amino group directs electrophiles to the C5 position, while the phenyl group enhances π-stacking in metal-catalyzed couplings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide may exhibit anticancer properties. For instance, pyridazine derivatives have been studied for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in the development of various cancers. The inhibition of this pathway is linked to the suppression of tumor growth and metastasis .

Inflammatory Diseases
The compound has also been explored for its potential in treating inflammatory diseases. The modulation of cyclooxygenase enzymes (COX), particularly COX-2, is a significant area of interest. Inhibitors of COX-2 are known to reduce inflammation and pain, making them valuable in treating conditions such as arthritis and other inflammatory disorders .

Pharmacological Studies

In vitro Studies
In vitro studies have demonstrated that related compounds can exhibit antimicrobial activity, with some showing significant potency compared to established antibiotics . This suggests that this compound could be developed into an effective antimicrobial agent.

Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with specific biological targets. For example, studies on pyridazine-based compounds have shown their ability to interact with ligand-gated ion channels, affecting cellular signaling pathways that are critical in various physiological processes .

Table 1: Summary of Research Findings on Pyridazine Derivatives

Study ReferenceCompound TestedApplicationKey Findings
Various PyridazinesCancer TreatmentInhibition of PI3K pathway; reduced tumor growth
5-amino derivativesAntimicrobial ActivitySignificant inhibition zones compared to standard drugs
COX inhibitorsInflammatory DiseasesEffective reduction in inflammation markers

Mechanism of Action

The mechanism of action of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as agonists or antagonists.

    Modulating Pathways: Affecting signaling pathways or gene expression.

Comparison with Similar Compounds

Structural Comparison

Key structural features and analogs :

Compound Name Core Heterocycle Substituents Chiral Auxiliary Reference MS (m/z)
Target Compound Pyridazine 6-Amino, 3-phenyl 2-Methylpropane-2-sulfinamide Not provided
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide (20a) Pyridine 3,6-Dibromo, 2-phenylethyl Same HRMS confirmed
(S)-N-((S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide (146F) Pyrazine 3-Chloro-5-(methylthio), 3,5-difluorophenyl Same 420 [M+H]+
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide N/A (phosphine ligand) Diphenylphosphanyl groups Same Not provided

Key Observations :

  • Amino and phenyl substituents may increase solubility relative to halogenated analogs (e.g., 3,6-dibromo in 20a) .
  • Phosphine-containing analogs (e.g., ) diverge in application, serving as chiral ligands rather than therapeutic intermediates .

Key Observations :

  • The target likely shares deprotection steps (e.g., HCl/EtOAc) with 20a and 146F, but the amino group in pyridazine may require protective group strategies absent in halogenated analogs.
  • Low-temperature reactions in DMF (for 146F) suggest sensitivity to steric hindrance, which the target’s less bulky amino group might mitigate .

Spectroscopic and Analytical Data

NMR and HRMS Trends :

  • Pyridine/pyrazine analogs (e.g., 20a, 146F) show distinct $ ^1H $ NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and sulfinamide methyl groups (δ 1.2–1.4 ppm) . The target’s pyridazine core may upfield-shift adjacent protons due to electron withdrawal.
  • HRMS data for 146F (m/z 420 [M+H]+) aligns with its molecular weight; the target’s amino group would reduce mass compared to brominated analogs like 20a (MW ~500 g/mol) .

Pharmacological Potential (Inferred from Analogs)

  • GS-6207 subtypes () and pyrazine derivatives () suggest antiviral applications. The target’s amino group could enhance solubility or target affinity compared to halogenated or methylthio groups .
  • Phosphine-containing analogs () are excluded from therapeutic comparisons due to their role in catalysis .

Biological Activity

N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a sulfinamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

N S 1 6 Amino 3 phenylpyridazin 4 yl ethyl 2 methylpropane 2 sulfinamide\text{N S 1 6 Amino 3 phenylpyridazin 4 yl ethyl 2 methylpropane 2 sulfinamide}

This compound is characterized by the presence of a pyridazine ring, which has been associated with various pharmacological effects.

1. Antimicrobial Activity

Research indicates that sulfinamides, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain sulfenimines showed selective activity against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating moderate efficacy compared to standard antimicrobial agents .

CompoundTarget PathogenMIC (µg/mL)
7aStaphylococcus aureus32
8aCandida albicans16
9aMRSA8

2. Inhibition of PI3K Pathway

The PI3K (phosphatidylinositol 3-kinase) signaling pathway plays a critical role in cancer progression and inflammation. Compounds similar to this compound have been shown to inhibit PI3K activity, suggesting potential applications in treating cancers and inflammatory diseases. In vitro studies demonstrated that these compounds could effectively reduce PI3K-mediated signaling, which is crucial for tumor growth and survival .

3. Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit antimicrobial activity, they may also present significant cytotoxic effects on normal cells. For instance, certain sulfenimines were found to have high cytotoxicity in vitro, limiting their therapeutic application without further modification .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various sulfenimine derivatives, it was found that the introduction of specific substituents significantly altered their antimicrobial efficacy. The study reported that compounds with trifluoromethyl groups exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the importance of chemical modifications in optimizing biological activity .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the effects of pyridazine-based compounds on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through the inhibition of the PI3K pathway. This suggests that this compound may hold promise as a therapeutic agent in oncology .

Q & A

Q. What are the recommended methods for synthesizing N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including sulfinamide coupling and pyridazine ring functionalization. Key steps include:

  • Chiral induction : Use (S)-tert-butanesulfinamide to ensure enantiomeric purity via stereoselective imine formation .
  • Pyridazine modification : Introduce the 6-amino-3-phenyl group via nucleophilic aromatic substitution under controlled pH (e.g., NH₃ in THF at −78°C) .
  • Purification : Employ reverse-phase HPLC or column chromatography with gradients of acetonitrile/water for intermediates.
    Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of sulfinamide reagent) and temperature (0–25°C) to minimize racemization .

Q. How is the stereochemistry of the (S)-configured ethyl group confirmed in this compound?

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction. SHELXL (via the SHELX suite) is widely used for refinement, leveraging anomalous scattering from sulfur atoms in the sulfinamide group .
  • Chiral HPLC : Compare retention times with racemic mixtures using a Chiralpak® IA column and hexane/isopropanol mobile phase .

Q. What spectroscopic techniques are critical for characterizing intermediates and the final compound?

  • NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., pyridazine C-H coupling constants) and sulfinamide connectivity.
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ions (e.g., [M+H]⁺ at m/z 375.1542) .
  • IR : Monitor sulfinamide S=O stretches (~1040–1080 cm⁻¹) to assess functional group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the sulfinamide group in biological activity?

  • Analog synthesis : Replace the sulfinamide with sulfonamide or phosphinic acid groups and compare bioactivity (e.g., enzyme inhibition assays).
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess hydrogen bonding interactions between the sulfinamide S=O and target proteins .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay data for this compound?

  • Data triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Solvent effects : Re-evaluate DFT calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation discrepancies .

Q. How is enantiomeric purity maintained during scale-up synthesis, and what analytical methods detect impurities?

  • In-process control : Monitor reaction progress via inline FTIR to detect racemization early.
  • Chiral SFC : Use supercritical fluid chromatography with a Lux® Cellulose-2 column (CO₂/ethanol modifier) to quantify enantiomeric excess (>99%) .

Q. What experimental approaches identify polymorphic forms of this compound, and how do they impact solubility?

  • PXRD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile) to detect polymorphs.
  • DSC/TGA : Measure melting points and thermal stability differences. Polymorphs with lower melting points often exhibit higher aqueous solubility .

Q. How are pyridazine ring derivatives designed to enhance metabolic stability without compromising target binding?

  • Bioisosteric replacement : Substitute the pyridazine ring with triazine or pyrimidine while retaining hydrogen-bonding motifs.
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable positions (e.g., C-6 amino group) to slow CYP450-mediated oxidation .

Q. What in vitro assays are recommended to assess hepatic metabolism and potential drug-drug interactions?

  • Microsomal stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition .

Q. How can reproducibility challenges in multi-step syntheses be addressed, particularly for air-sensitive intermediates?

  • Schlenk techniques : Conduct reactions under inert atmosphere (N₂/Ar) using flame-dried glassware.
  • Automated platforms : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) during sulfinamide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.